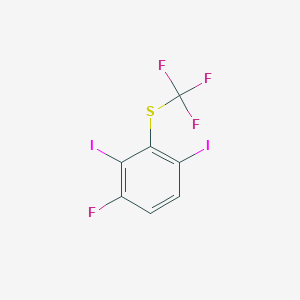
1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene: is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of iodine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the use of iodination and fluorination reactions under controlled conditions. The trifluoromethylthio group can be introduced using reagents such as trifluoromethanesulfenyl chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
Chemistry: 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific targets. These interactions can lead to changes in the chemical and physical properties of the compound, affecting its overall behavior in different environments.
Comparaison Avec Des Composés Similaires
- 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,3-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 1,3-Diiodo-4-chloro-2-(trifluoromethylthio)benzene
Comparison: Compared to similar compounds, 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific positioning of the fluorine and trifluoromethylthio groups on the benzene ring. This unique arrangement can lead to different reactivity patterns and potential applications. The presence of fluorine and iodine atoms also contributes to its distinct chemical properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C7H2F4I2S |
|---|---|
Poids moléculaire |
447.96 g/mol |
Nom IUPAC |
1-fluoro-2,4-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H |
Clé InChI |
PBAYHNRHAUKWON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)I)SC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


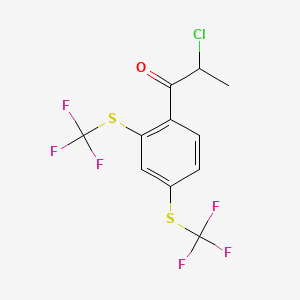
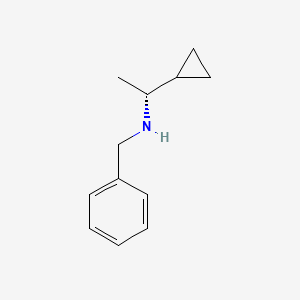
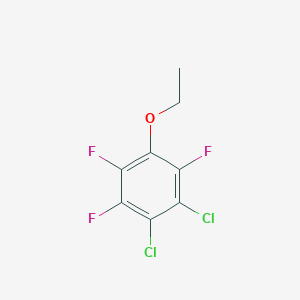
![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
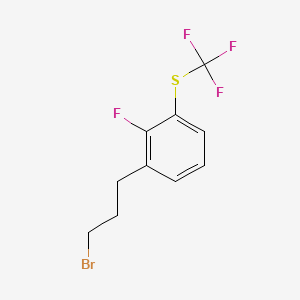
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)


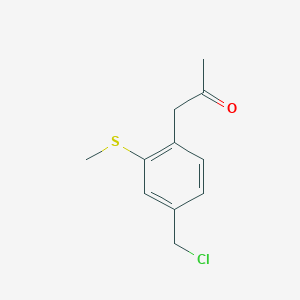
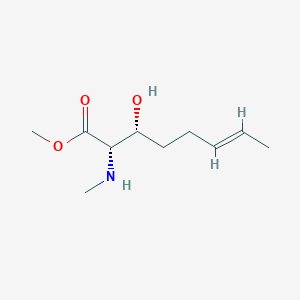
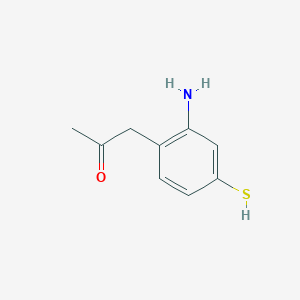
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
